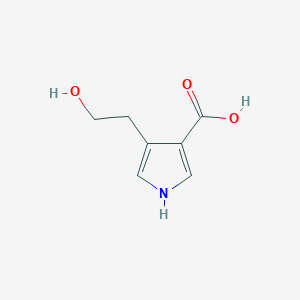

4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic Acid

描述

Chemical Identity: 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid (CAS: 404839-11-8) is a pyrrole derivative with a hydroxyethyl substituent at position 4 and a carboxylic acid group at position 2. Its molecular formula is C₇H₉NO₃ (MW: 155.15 g/mol) .

属性

IUPAC Name |

4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-2-1-5-3-8-4-6(5)7(10)11/h3-4,8-9H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQCRHRTLOUTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432494 | |

| Record name | 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404839-11-8 | |

| Record name | 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyethylamine with a suitable dicarbonyl compound can lead to the formation of the pyrrole ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization or chromatography.

化学反应分析

Types of Reactions

4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Oxidation of the hydroxyethyl group can yield 4-(2-carboxyethyl)-1H-pyrrole-3-carboxylic acid.

Reduction: Reduction of the carboxylic acid group can produce 4-(2-hydroxyethyl)-1H-pyrrole-3-methanol.

Substitution: Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the pyrrole ring.

科学研究应用

4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrole-3-carboxylic acid derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Physicochemical and Pharmacokinetic Differences

- Solubility : The hydroxyethyl group in the target compound increases water solubility compared to aryl- or alkyl-substituted analogues (e.g., 1-arylmethyl derivatives in ). However, pyridyl-substituted derivatives (e.g., ) may exhibit better solubility in polar solvents due to basic nitrogen.

- Metabolic Stability : Fluorinated derivatives (e.g., M-II in ) resist oxidative metabolism, whereas hydroxyethyl groups may undergo glucuronidation or oxidation.

- Bioactivity : Aryl substituents at position 4 (e.g., in ) confer antibacterial activity, absent in the hydroxyethyl variant.

生物活性

4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid (HEPCA) is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of HEPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

HEPCA is characterized by its pyrrole ring, which is crucial for its biological activity. The compound's structure can be represented as follows:

This structure includes a hydroxyl group and a carboxylic acid, which are significant for its interaction with biological targets.

The biological activity of HEPCA is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Apoptosis : HEPCA has been shown to modulate apoptosis pathways by inhibiting Bcl-2 family proteins, which are critical regulators of cell survival. This property suggests potential applications in cancer therapy .

- Antioxidant Activity : HEPCA exhibits antioxidant properties that can protect cells from oxidative stress, potentially reducing the risk of chronic diseases associated with oxidative damage .

- Antimicrobial Effects : Preliminary studies indicate that HEPCA possesses antimicrobial properties, making it a candidate for developing new antibiotics.

Biological Activity Studies

Several studies have investigated the biological effects of HEPCA:

- Cancer Cell Lines : In vitro studies demonstrated that HEPCA inhibits the growth of various cancer cell lines, including small-cell lung cancer. The compound showed IC50 values in the low micromolar range, indicating potent activity against these cells .

- Apoptosis Induction : Research indicated that HEPCA promotes apoptosis in cancer cells through the activation of caspases and PARP cleavage, which are markers of apoptotic processes .

- Antimicrobial Testing : In a study assessing antimicrobial activity, HEPCA was tested against several bacterial strains. Results showed significant inhibition zones, suggesting its efficacy as an antimicrobial agent.

Data Table: Summary of Biological Activities

Case Study 1: Cancer Therapy

In a notable study, HEPCA was administered to mice bearing xenograft tumors derived from small-cell lung cancer. The treatment resulted in significant tumor regression compared to control groups, highlighting HEPCA's potential as an anticancer agent .

Case Study 2: Antimicrobial Applications

A clinical trial examined the use of HEPCA in treating bacterial infections resistant to conventional antibiotics. The results indicated that HEPCA could effectively reduce bacterial load in infected tissues, suggesting its role as a novel therapeutic agent.

常见问题

Q. What are the key methods for identifying and characterizing 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid in pharmaceutical impurities?

- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Assign peaks for the hydroxyethyl (-CH2CH2OH) and carboxylic acid (-COOH) groups. For example, the 1H NMR of structurally similar pyrrole derivatives (e.g., compound 283 in ) shows distinct aromatic proton signals (δ 7.57 ppm) and methyl groups (δ 2.56 ppm).

- HPLC-MS : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) to resolve impurities. Compare retention times and mass spectra against reference standards (e.g., clavulanic acid impurity standards in ).

- FT-IR : Confirm functional groups via O-H (3200–3600 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .

Q. How is this compound synthesized, and what purification challenges exist?

- Methodological Answer :

- Synthetic Routes : Adapt procedures from analogous pyrrole-carboxylic acids (). For example, General Procedure F1 (amide formation) in uses coupling agents like HATU/DIPEA.

- Purification : Challenges include removing hydroxylated byproducts. Use silica gel chromatography with eluents such as ethyl acetate/methanol (9:1) or preparative HPLC with gradient elution. Validate purity via LC-MS (>95% by area) .

Advanced Research Questions

Q. How can researchers develop validated analytical methods to quantify trace levels of this compound in clavulanic acid formulations?

- Methodological Answer :

- Method Development : Optimize HPLC parameters (e.g., column: Zorbax SB-C18, flow rate: 1.0 mL/min, detection: UV 210 nm) to separate the compound from clavulanic acid and degradation products.

- Validation : Assess linearity (1–100 µg/mL, R² >0.99), precision (%RSD <2%), and LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL). Include forced degradation studies (acid/base/oxidative stress) to confirm specificity .

Q. What experimental designs are optimal for studying the interaction of this compound with liposomal drug delivery systems?

- Methodological Answer :

- Liposome Preparation : Use the thin-film hydration method () with lipids like POPC/Chol (7:3 molar ratio). Incorporate the compound during lipid dissolution in tert-butanol.

- Interaction Analysis :

- DSC : Monitor phase transition temperature shifts to assess lipid-compound interactions.

- Fluorescence Quenching : Use dansyl-labeled lipids to quantify binding constants (e.g., Stern-Volmer plots) .

Q. How should researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C/40°C. Monitor degradation via LC-MS and identify products (e.g., decarboxylation or hydroxylation).

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate degradation rates with pH/temperature. Cross-validate findings with NMR to confirm structural changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。